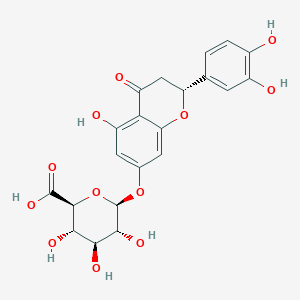

Eriodictyol 7-glucuronide

Description

Botanical Sources and Distribution

Eriodictyol (B191197) 7-glucuronide is a flavonoid that has been identified in a variety of plant species. Its presence is not uniformly distributed across the plant kingdom, but it has been specifically isolated from several families, including Asteraceae, Rosaceae, and Fabaceae. ontosight.airesearchgate.netnih.gov

Identification in Specific Plant Species

Detailed phytochemical investigations have confirmed the presence of Eriodictyol 7-glucuronide in a range of plants. In the Asteraceae family, it has been isolated from Chrysanthemum zawadskii var. latilobum and Staehelina uniflosculosa. researchgate.netresearchgate.netnih.govnih.govmdpi.com Research has also identified this compound in Dracocephalum jacutense and Dracocephalum rupestre, which are part of the Lamiaceae family. mdpi.commdpi.com

Furthermore, this compound is found in Aronia melanocarpa, commonly known as black chokeberry, a member of the Rosaceae family. researchgate.netmdpi.comresearchgate.net It has also been isolated from Afzelia africana, a tree in the Fabaceae family. nih.gov Other notable plant sources include Mentha x villosa and Acer mono. nih.govresearchgate.net

Table 1: Botanical Sources of this compound

| Family | Species | Common Name |

|---|---|---|

| Asteraceae | Chrysanthemum zawadskii var. latilobum | --- |

| Asteraceae | Staehelina uniflosculosa | --- |

| Lamiaceae | Dracocephalum jacutense | --- |

| Lamiaceae | Dracocephalum rupestre | --- |

| Rosaceae | Aronia melanocarpa | Black chokeberry |

| Fabaceae | Afzelia africana | African mahogany |

| Lamiaceae | Mentha x villosa | --- |

Isolation from Specific Plant Tissues

The distribution of this compound within a plant can be tissue-specific. For instance, in Chrysanthemum indicum and Aronia melanocarpa, the compound has been isolated from the flowers. researchgate.netnih.gov In Dracocephalum jacutense, it has been detected in the inflorescences, leaves, and stems, with the highest concentration found in the inflorescences. mdpi.commdpi.com The bark of Afzelia africana is another specific plant tissue from which this flavonoid has been successfully isolated. researchgate.netnih.gov

Methodologies for Extraction and Purification

The isolation of this compound from plant sources involves a multi-step process that typically begins with extraction followed by purification to obtain the compound in a pure form.

Solvent-Based Extraction Techniques

The initial step in isolating this compound from plant material is typically a solvent-based extraction. Methanol (B129727) is a commonly used solvent for this purpose. ontosight.airesearchgate.netnih.gov For example, a methanol extract of the flowers of the black chokeberry has been shown to contain this compound. researchgate.net Similarly, 90% methanol was used to extract the compound from the bark of Afzelia africana. nih.govmdpi.com In other studies, ethanol (B145695) has also been employed as an extraction solvent. ontosight.ai

Advanced Chromatographic Purification Strategies

Following the initial extraction, various chromatographic techniques are employed to purify this compound from the crude extract. Column chromatography is a fundamental purification step. researchgate.net High-Performance Liquid Chromatography (HPLC) is a more advanced and widely used method for the final purification of the compound. ontosight.airesearchgate.netmdpi.com For instance, an HPLC system with an octadecylsilane (B103800) column was used to isolate this compound from fractions of Chrysanthemum zawadskii var. latilobum. mdpi.com

Endogenous Presence and Distribution in Biological Systems

This compound is a metabolite, meaning it is formed within a biological system. nih.gov Specifically, it is a glucuronide derivative of eriodictyol, a flavanone (B1672756) found in various plants. ontosight.ai The formation of this compound involves the attachment of a glucuronic acid moiety to the 7-hydroxyl group of the eriodictyol molecule. ontosight.ai While it is naturally present in the plants mentioned above, its presence in other biological systems is typically a result of the metabolism of ingested eriodictyol.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(2R)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-2,3-dihydrochromen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-9-2-1-7(3-10(9)23)13-6-12(25)15-11(24)4-8(5-14(15)32-13)31-21-18(28)16(26)17(27)19(33-21)20(29)30/h1-5,13,16-19,21-24,26-28H,6H2,(H,29,30)/t13-,16+,17+,18-,19+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSORAXGDTRAEMV-ZJIWIORTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC(=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50928088 | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133360-47-1 | |

| Record name | (2R)-2-(3,4-Dihydroxyphenyl)-3,4-dihydro-5-hydroxy-4-oxo-2H-1-benzopyran-7-yl β-D-glucopyranosiduronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133360-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eriodictyol 7-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133360471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dihydroxyphenyl)-5-hydroxy-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50928088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence, Isolation, and Biological Distribution

Endogenous Presence and Distribution in Biological Systems

Detection in Biological Fluids

Eriodictyol (B191197) 7-glucuronide has been identified in key biological fluids, primarily plasma and urine, following the consumption of its parent compounds, such as eriocitrin (B1671051). Studies utilizing advanced analytical techniques have elucidated its presence and timeline of appearance.

In a study involving rats orally administered with eriocitrin, metabolites were analyzed in plasma and urine collected over a 24-hour period. usda.govacs.orgnih.gov High-performance liquid chromatography coupled with photodiode array detection and mass spectrometry (HPLC-PDA-MS) was employed to identify the various metabolic products. usda.govacs.orgnih.gov Eriodictyol 7-glucuronide was among the glucuronidated metabolites detected in the urine. usda.govacs.org Specifically, after oral administration of eriocitrin, nine of its metabolites were identified in rat urine. usda.govacs.orgnih.gov Furthermore, the formed structure of eriodictyol has been detected in blood plasma samples at 4 hours and in urine samples at 24 hours post-consumption. nih.gov

The identification of this compound and its related metabolites in these fluids is crucial for understanding the bioavailability and metabolic fate of dietary flavonoids. The glucuronidation process, which leads to the formation of compounds like this compound, is a key step in the body's mechanism to increase the water solubility of flavonoids, thereby facilitating their excretion.

Table 1: Detection of this compound in Biological Fluids

| Biological Fluid | Time of Detection | Precursor Compound | Analytical Method |

|---|---|---|---|

| Urine | Up to 24 hours | Eriocitrin | HPLC-PDA-MS |

| Plasma | 4 hours | Eriocitrin | Not specified in detail |

Identification in Organ Tissues

The distribution of this compound and its related metabolites extends beyond biological fluids to various organ tissues. Research has demonstrated a wide dissemination of these compounds throughout the body following oral intake of precursor flavonoids.

A comprehensive study on the pharmacokinetics and biodistribution of eriocitrin in rats revealed the presence of its metabolites in several organs. usda.govacs.orgnih.gov Following oral administration, seven metabolites of eriocitrin, including glucuronidated forms of eriodictyol, were found in different tissues. usda.govacs.orgnih.gov While the specific concentration of this compound in each organ was not detailed, the study highlighted that eriocitrin metabolites were broadly distributed. usda.govacs.orgnih.gov

The primary metabolites identified in the tissues were homoeriodictyol (B191827) and homoeriodictyol-7-O-glucuronide, indicating that this compound is part of a larger family of metabolites that reach various organs. usda.govacs.orgnih.gov This widespread distribution suggests that these compounds may exert biological effects in different parts of the body.

Table 2: Identification of Eriodictyol Metabolites in Organ Tissues

| Metabolite Type | Distribution | Precursor Compound | Key Finding |

|---|---|---|---|

| Glucuronidated metabolites of Eriodictyol | Widely distributed in various tissues | Eriocitrin | Homoeriodictyol and homoeriodictyol-7-O-glucuronide were the major metabolites found. |

Biosynthesis and Biotransformation Pathways

Enzymatic Formation of Eriodictyol (B191197) 7-Glucuronide

The formation of Eriodictyol 7-glucuronide is a sophisticated process orchestrated by specific enzymes within the body.

The primary catalysts in the synthesis of this compound are the UDP-glucuronosyltransferases (UGTs). These enzymes are crucial for a process called glucuronidation, a major pathway for the metabolism of a wide array of substances, including flavonoids. oup.com UGTs facilitate the transfer of a glucuronic acid moiety from the activated sugar donor, UDP-glucuronic acid (UDPGA), to the eriodictyol molecule. oup.com This reaction transforms the less water-soluble eriodictyol into the more water-soluble and readily excretable this compound.

Several UGT isoforms have been identified as key players in the glucuronidation of eriodictyol. In vitro studies using recombinant human UGTs have shown that UGT1A1, UGT1A9, and UGT1A10, which are part of the UGT1A subfamily, as well as UGT2B7, are the principal contributors to this metabolic conversion. researchgate.net Specifically, UGT1A1 has been demonstrated to catalyze the formation of this compound. nih.gov The involvement of these specific UGTs highlights the targeted nature of flavonoid metabolism in the liver and intestines, where these enzymes are abundantly expressed. researchgate.netjst.go.jp

The glucuronidation of eriodictyol is not a random process; it is regio-selective, meaning that the glucuronic acid is attached to a specific position on the flavonoid structure. In the case of this compound, the attachment occurs at the 7-hydroxyl group of the A-ring. nih.gov The presence or absence of other functional groups on the flavonoid molecule, particularly a hydroxyl group at the 3' position on the B-ring, is a major factor influencing which site is glucuronidated. nih.govnih.gov For flavanones like eriodictyol that possess a 3'-hydroxyl group, glucuronidation can also occur at this position, leading to the formation of Eriodictyol 3'-O-glucuronide in addition to the 7-O-glucuronide. nih.gov However, studies have shown that for eriodictyol, the formation of the 7-O-glucuronide is a significant pathway. nih.gov This selectivity is critical as it can result in metabolites with different biological activities and stabilities. oup.com

Metabolic Conversion from Precursor Compounds

This compound is not only formed directly from eriodictyol but can also be derived from other related flavonoids.

Eriodictyol itself is the direct precursor to this compound. nih.gov Upon ingestion, eriodictyol, which can be found in citrus fruits and certain medicinal plants, undergoes extensive metabolism. scienceopen.com One of its primary metabolic fates is glucuronidation to form this compound. researchgate.net

Furthermore, this compound can be a metabolic product of other dietary flavonoids. For instance, eriocitrin (B1671051) (eriodictyol 7-O-rutinoside), a flavonoid abundant in lemons, is first metabolized by gut microbiota into its aglycone form, eriodictyol. researchgate.netfrontiersin.org This eriodictyol is then absorbed and can undergo phase II metabolism, including glucuronidation, to form this compound and other conjugates. frontiersin.org Similarly, hesperidin (B1673128) can be metabolized to hesperetin (B1673127) and subsequently interconverted to eriodictyol, which then becomes a substrate for glucuronidation. nih.gov

Glucuronidation significantly alters the physicochemical properties of the parent flavonoid, which in turn affects its bioactivity. The addition of the glucuronic acid moiety increases the water solubility and molecular size of the flavonoid, which generally leads to its enhanced elimination from the body. oup.com This process is often viewed as a detoxification pathway.

However, the impact on bioactivity is complex and not always a simple inactivation. While some studies suggest that glucuronidated metabolites may have reduced biological activity compared to their parent aglycones, others indicate that they may retain some activity or can be deconjugated back to the active aglycone at specific target sites. nih.govnih.gov For example, some research indicates that the anticancer activity of certain flavonoids is decreased after glucuronidation. nih.gov Conversely, the process of conjugation and subsequent deconjugation by enzymes like β-glucuronidase at sites of inflammation or within tissues might be a crucial step for the in vivo effects of flavonoids. nih.govredheracles.net In the context of eriodictyol, one study found that eriodictyol itself, and not its glucuronide metabolites, was responsible for attenuating acetaminophen-induced hepatotoxicity, suggesting that in this case, glucuronidation leads to metabolic inactivation. researchgate.net

In Vitro and In Vivo Metabolic Profiling

The study of this compound's metabolism relies on both laboratory experiments and studies in living organisms.

In vitro metabolic studies typically utilize human liver microsomes, intestinal microsomes, or recombinant UGT enzymes to investigate the formation of this compound from its precursors. researchgate.netnih.gov These experiments allow for the identification of the specific enzymes involved and the kinetics of the reaction. nih.govnih.gov For example, LC-MS/MS analysis of incubations of eriodictyol with liver and intestine microsomes has revealed the formation of two monoglucuronide metabolites. researchgate.net

In vivo studies in animals and humans provide a more complete picture of the absorption, distribution, metabolism, and excretion of eriodictyol and its metabolites. Following oral administration of eriodictyol or its glycosides like eriocitrin, blood and urine samples are analyzed to identify and quantify the circulating metabolites. nih.govnih.gov These studies have consistently shown that eriodictyol is extensively metabolized, with glucuronides being major circulating forms. researchgate.netnih.gov For instance, after oral intake of eriocitrin, eriodictyol-O-glucuronide has been identified as a metabolite in rats. frontiersin.org In humans, after consuming a lemon extract rich in eriocitrin, various eriodictyol-derived metabolites, including glucuronides, have been detected in plasma and urine. nih.gov

Interactions with Gut Microbiota and Impact on Metabolism

The interaction between this compound and the gut microbiota is a dynamic, bidirectional relationship. Not only does the microbiota influence the formation of its precursor, eriodictyol, but eriodictyol and its metabolites can, in turn, modulate the composition and metabolic activity of the gut microbial community.

A crucial aspect of this interaction is the process of enterohepatic circulation. mdpi.commicroba.com After its formation in the liver, this compound can be excreted into the bile and returned to the intestine. mdpi.com In the intestinal lumen, bacterial β-glucuronidases can hydrolyze the glucuronide, releasing the parent eriodictyol. nih.govresearchgate.netmdpi.com This deconjugation allows eriodictyol to be reabsorbed or to exert direct effects on the gut environment.

Research has demonstrated that the consumption of eriodictyol-containing compounds can lead to significant changes in the gut microbiota. For instance, dietary intervention with eriocitrin has been shown to alter the beta diversity of the gut microbiota in mice. nih.govspandidos-publications.com These studies have observed an increase in the abundance of beneficial bacteria, such as those from the Lachnospiraceae family, and a decrease in the Firmicutes/Bacteroidetes ratio, which is often associated with a healthier gut microbiome. frontiersin.orgnih.gov

The metabolic impact of these interactions is significant, particularly concerning the production of short-chain fatty acids (SCFAs). nih.govmdpi.com SCFAs, such as butyrate, propionate, and acetate, are key products of bacterial fermentation of dietary fibers and other undigested compounds in the colon. frontiersin.orgnih.gov Studies have reported that the intake of eriocitrin leads to a significant increase in the production of butyrate, valerate, and hexanoate (B1226103) in the colon. nih.govspandidos-publications.com These SCFAs serve as an energy source for colonocytes, contribute to the maintenance of gut barrier integrity, and have anti-inflammatory properties. mdpi.comfrontiersin.org

Table 1: Research Findings on the Interaction of Eriodictyol and its Precursors with Gut Microbiota

| Study Focus | Key Findings | Impact on Gut Microbiota | Impact on Metabolism | Reference(s) |

| Eriocitrin Metabolism in Mice | Eriocitrin is metabolized to eriodictyol and other compounds by gut microbiota. | Altered beta diversity; enrichment of Lachnospiraceae_UCG_006. | Increased production of butyrate, valerate, and hexanoate. | nih.govspandidos-publications.com |

| Citrus Flavanone (B1672756) Metabolism | Citrus flavanones are extensively metabolized by intestinal bacteria to their aglycones and smaller phenolic compounds. | Can inhibit pathogenic bacteria and stimulate beneficial bacteria like Bifidobacterium and Lactobacillus. | Stimulates the production of short-chain fatty acids (SCFAs). | researchgate.net |

| Flavonoid Bioavailability | Flavonoid glucuronides undergo enterohepatic circulation and are hydrolyzed by microbial β-glucuronidases in the colon. | The composition of gut microbiota determines the extent of flavonoid metabolism and the types of metabolites produced. | Regenerated aglycones can be reabsorbed or exert local effects, influencing host metabolism. | mdpi.com |

| In Vitro Fermentation of Flavonoids | Certain flavonoids, including hesperetin-7-O-glucoside (structurally similar to this compound), can significantly enhance the abundance of Bifidobacterium. | Increased relative abundance of Bifidobacterium. | Can influence the production of SCFAs, with some flavonoids leading to a decrease in total SCFA production in vitro. |

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation

The precise structure of Eriodictyol (B191197) 7-glucuronide has been elucidated through a combination of powerful spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been instrumental in determining the structural framework of Eriodictyol 7-glucuronide. In one study, 1D and 2D NMR experiments were utilized to identify a diastereoisomeric mixture of (R)- and (S)-eriodictyol-7-O-beta-D-glucuronide. researchgate.net Another study confirmed the structure of (±)-eriodictyol 7-O-β-D-glucuronide through ¹H- and ¹³C-NMR data, which showed pairs of closely adjacent double lines, indicative of a mixture of two isomers. koreascience.kr The attachment of the glucuronide group at the C-7 position of eriodictyol was confirmed using long-range C-H J-resolved 2D NMR (LRCJR) spectroscopy. koreascience.kr The anomeric proton and carbon signals in the NMR spectra suggest the presence of a sugar group. koreascience.kr

Detailed ¹³C-NMR and DEPT spectra have shown twenty-one carbon signals, which include two methylene, eleven methine, and eight quaternary carbons. ajol.info The keto group at C-4 resonates at approximately 196.52 ppm. ajol.info The signals for the glucuronide moiety are typically observed at δc 73.71 (C-2''), 76.35 (C-3''), 70.33 (C-4''), 77.25 (C-5''), and 61.27 (C-6''). ajol.info

Table 1: Representative ¹³C-NMR Chemical Shifts (δc) for this compound Moiety

| Carbon Atom | Chemical Shift (ppm) |

|---|---|

| C-2'' | 73.71 |

| C-3'' | 76.35 |

| C-4'' | 70.33 |

| C-5'' | 77.25 |

| C-6'' | 61.27 |

Data sourced from Dong-Joo and Young-Soo, 2011 as cited in Usman et al., 2020. ajol.info

Mass Spectrometry (MS and MS/MS) Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound. In negative ion mode ESI-MS, the compound typically shows a quasi-molecular ion peak [M-H]⁻. For instance, a peak at m/z 463 [M-H]⁻ has been reported, with a characteristic MS² fragment ion at m/z 287 [M-H-176]⁻, corresponding to the loss of the glucuronide moiety (176 Da) and leaving the deprotonated eriodictyol aglycone. researchgate.net Another study reported a quasi-molecular ion peak [M − H]− at m/z 449.0211 in negative ESI-HRMS. ajol.info

Tandem mass spectrometry (MS/MS) provides further structural details. The fragmentation of the diglucose moiety, loss of the glycan residue, and fragmentation of the aglycone units help in characterizing the interglycosidic linkage and the substituents on the A- and B-rings. researchgate.net

Table 2: Mass Spectrometry Data for this compound

| Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Reference |

|---|---|---|---|

| Negative ESI | 463 [M-H]⁻ | 287 [M-H-176]⁻ | researchgate.net |

Ultraviolet (UV) and Infrared (IR) Spectroscopy

UV and IR spectroscopy provide valuable information about the chromophores and functional groups present in this compound. The UV spectrum in methanol (B129727) typically shows absorption maxima around 284 nm and 329 nm. koreascience.kr One study reported UV maxima at λmax 209 and 282 nm. researchgate.net

The IR spectrum exhibits characteristic absorption bands for various functional groups. A strong, broad absorption around 3400 cm⁻¹ indicates the presence of hydroxyl (-OH) groups. koreascience.kr A band near 1643 cm⁻¹ is attributed to a conjugated carbonyl (C=O) group, and absorptions around 1578 and 1520 cm⁻¹ are characteristic of an aromatic ring. koreascience.kr The presence of a carboxyl group in the glucuronide moiety is suggested by broad absorptions in the range of 3200-2400 cm⁻¹ and a peak around 1733 cm⁻¹. koreascience.kr Another analysis showed IR bands at 3354 cm⁻¹ (-OH), 1751 cm⁻¹ (C=O), 1644 cm⁻¹ (C=C), 1535 cm⁻¹ (C-H), and 1084 cm⁻¹ (C-O). ajol.info

Table 3: Spectroscopic Data (UV and IR) for this compound

| Spectroscopic Technique | Characteristic Peaks | Reference |

|---|---|---|

| UV Spectroscopy (in MeOH) | 284 nm, 329 nm | koreascience.kr |

| UV Spectroscopy | 209 nm, 282 nm | researchgate.net |

| IR Spectroscopy (cm⁻¹) | 3400 (OH), 1643 (C=O), 1578, 1520 (aromatic) | koreascience.kr |

Chromatographic Separation and Quantification

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from various matrices.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used method for the analysis of this compound. A reversed-phase HPLC (RP-HPLC) method has been developed for the determination of this compound, often alongside other related compounds like chlorogenic acid. nih.gov A typical setup involves a C18 column with a mobile phase consisting of a mixture of methanol, water, and an acidifying agent like phosphoric acid. nih.gov Detection is commonly performed using a UV detector at a wavelength of 284 nm. nih.gov Such methods have been shown to be sensitive and rapid, with linear ranges for quantification established. nih.gov For instance, a linear range of 0.004-5.0 µg with a recovery of 98.8% has been reported for Eriodictyol 7-O-beta-D-glucuronide. nih.gov Stereospecific HPLC analysis has also been developed using a Chiralpak OJ-RH column with UV detection at 288 nm to separate and quantify the enantiomers of eriodictyol. researchgate.net

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

UPLC-ESI-MS/MS is a highly sensitive and selective technique for the simultaneous determination of multiple flavonoid metabolites, including this compound. This method combines the high separation efficiency of UPLC with the precise detection and structural elucidation capabilities of tandem mass spectrometry. nih.gov It is particularly useful for analyzing complex biological samples. In negative ion mode, the MS/MS ion transition for eriodictyol, the aglycone of this compound, is monitored at m/z 286.9 to 135.0. nih.gov This powerful technique has also been employed for the characterization of secondary metabolites in plant extracts, where Eriodictyol 7-O-glucoside was identified. nih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (R)-eriodictyol-7-O-beta-D-glucuronide |

| (S)-eriodictyol-7-O-beta-D-glucuronide |

| (±)-eriodictyol 7-O-β-D-glucuronide |

| Eriodictyol |

| Chlorogenic acid |

Liquid Chromatography-Diode Array Detector-Mass Spectrophotometry (LC-DAD-MS)

Liquid Chromatography-Diode Array Detector-Mass Spectrophotometry (LC-DAD-MS) is a powerful hybrid technique for the analysis of complex mixtures, such as plant extracts. This method combines the separation capabilities of liquid chromatography with the spectral information from a diode array detector (DAD) and the mass identification from a mass spectrometer (MS).

In the analysis of this compound, LC-DAD-MS provides comprehensive data. The DAD furnishes ultraviolet (UV) spectra, which are characteristic of the flavonoid structure, while the MS supplies mass-to-charge ratio (m/z) data, enabling precise identification. For instance, in negative ion mode, this compound is detected as a precursor ion [M-H]⁻ at an m/z of 463. researchgate.net Collision-induced dissociation (CID) of this ion results in a characteristic fragment ion at m/z 287, corresponding to the loss of the glucuronide moiety (176 Da) and the formation of the deprotonated eriodictyol aglycone. researchgate.net This fragmentation pattern is a key identifier for the compound.

This technique has been successfully used to identify Eriodictyol 7-O-glucuronide as a main constituent in the methanolic extracts of the fern Tectaria coadunata. chemfaces.com It has also been employed in the phytochemical analysis of various other plant species, including those of the Crataegus genus, where it helped identify a diastereoisomeric mixture of (R)- and (S)-eriodictyol-7-O-beta-D-glucuronide. researchgate.net

Table 1: LC-MS/MS Parameters for the Identification of this compound

| Parameter | Value | Reference |

| Ionization Mode | Negative Electrospray (ESI-) | researchgate.net |

| Precursor Ion [M-H]⁻ (m/z) | 463 | researchgate.net |

| Fragment Ion [M-H-176]⁻ (m/z) | 287 | researchgate.net |

| Neutral Loss (Da) | 176 (Glucuronide moiety) | researchgate.net |

High-Throughput Cellular Screening Methods

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds for a specific biological activity. While direct HTS data for this compound is not extensively detailed in the provided results, studies on its parent compound, eriodictyol, and its glucoside derivative provide insights into the utility of this approach. For example, a high-throughput cellular screening method was used to identify Eriodictyol-7-O-glucoside as a novel activator of the nuclear factor E2-related factor 2 (Nrf2) signaling pathway. chemfaces.com This suggests that similar screening methods could be applied to this compound to uncover its biological targets and mechanisms of action.

In a study on flavonoids' effects on the organic anion-transporting polypeptide 2B1 (OATP2B1), a screening of 29 flavonoids was conducted using OATP2B1-expressing Chinese hamster ovary (CHO) cells. nih.gov This type of cell-based assay is fundamental to HTS and can determine the inhibitory effects of compounds on specific cellular transporters. nih.gov

Computational and In Silico Approaches

Computational methods are increasingly used to predict the biological activities and pharmacokinetic properties of natural compounds, reducing the time and cost of laboratory research.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is used to predict the binding affinity and interaction between a ligand, such as this compound, and a target protein.

Several in silico studies have investigated the docking of this compound with various protein targets. In a study targeting the Human Papillomavirus (HPV-18) E1 protein, this compound showed a strong binding affinity with a docking score of -9.1 kJ/mol. nih.gov Another study identified this compound as a potential inhibitor of the Dengue virus (DENV) NS2B/NS3 protease, with a binding energy of -7.000 kcal/mol. chemfaces.com Furthermore, it has been shown to dock with both HMG-CoA reductase (HMGR) and squalene (B77637) synthase (SQS), two key enzymes in cholesterol biosynthesis. upm.edu.my A study on peroxisome proliferator-activated receptor gamma (PPARγ) also identified Eriodictyol 7-O-glucuronide as a potent partial agonist. nih.gov

Table 2: Molecular Docking Results for this compound with Various Protein Targets

| Protein Target | Organism/Virus | Predicted Binding Energy/Score | Reference |

| HPV-18 E1 Protein | Human Papillomavirus | -9.1 kJ/mol | nih.gov |

| DENV NS2B/NS3 Protease | Dengue Virus | -7.000 kcal/mol | chemfaces.com |

| HMG-CoA Reductase (HMGR) | Homo sapiens | Not specified | upm.edu.my |

| Squalene Synthase (SQS) | Homo sapiens | Not specified | upm.edu.my |

| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Homo sapiens | Not specified | nih.gov |

Network Pharmacology Analysis

Network pharmacology is an approach that aims to understand the effects of a drug on a complex network of interacting proteins and pathways within a cell. This method helps to identify the potential targets and mechanisms of action of a compound.

Network pharmacology studies have been used to explore the mechanisms of traditional Chinese medicines containing this compound. For instance, in an analysis of Wenqing Yin for atopic dermatitis, this compound was identified as a potential active component, with the therapeutic effects potentially linked to the inhibition of Th2 and Treg cell immune responses. tmrjournals.com Similarly, a study on the total flavonoids of Drynariae Rhizoma for glucocorticoid-induced osteoporosis identified luteolin-7-glucuronide, a structurally similar compound, as a potential bioactive component. frontiersin.org These studies highlight the utility of network pharmacology in understanding the multi-target effects of flavonoid metabolites.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds based on their structural features.

A 3D-QSAR study investigating the inhibitory effects of flavonoids on the OATP2B1 transporter included Eriodictyol-7-O-glucoside. nih.gov The study found that the presence of a glycoside group at the 7-O position generally decreased the inhibitory activity compared to the aglycone. nih.gov This type of analysis helps to understand how specific structural modifications, such as glucuronidation, can impact the biological activity of a flavonoid.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME)

ADME properties determine the pharmacokinetic profile of a drug candidate. In silico tools are widely used to predict these properties early in the drug discovery process. nih.gov

ADME/T (Toxicity) screening of this compound was performed in a study investigating natural inhibitors of HPV-18 E1 protein using tools like SwissADME and admetSAR. nih.gov Another study on phyto-constituents of Mentha piperita also included ADMET analysis. upm.edu.my While the parent compound eriodictyol was shown to have good intestinal absorption, the glucuronide form showed two violations of Lipinski's rule of five, suggesting potentially lower oral bioavailability. upm.edu.my This is consistent with the general understanding that glucuronidation increases water solubility and facilitates excretion.

Table 3: Predicted ADME Properties for Eriodictyol and its 7-glucuronide

| Compound | Lipinski's Rule of Five Violations | Predicted Intestinal Absorption | Reference |

| Eriodictyol | 0 | Good | upm.edu.my |

| This compound | 2 | Not specified, likely lower | upm.edu.my |

Investigations into Biological Activities and Preclinical Efficacy

Anti-inflammatory Effects

The anti-inflammatory potential of Eriodictyol (B191197) 7-glucuronide and its related glycosides has been explored through its ability to modulate key pathways and cellular functions involved in the inflammatory response.

Modulation of Inflammatory Mediators

While extensive research has documented the ability of the aglycone form, eriodictyol, to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in various cell models nih.govmdpi.com, studies focusing specifically on the direct effects of Eriodictyol 7-glucuronide on these specific mediators are less common. However, its anti-inflammatory activity has been demonstrated through the modulation of other critical components of inflammatory pathways. For instance, in studies involving human basophilic cells, Eriodictyol 7-O-β-d-glucuronide demonstrated anti-allergic effects by inhibiting the FcεRI-mediated signaling cascade, which is crucial for the release of histamine (B1213489) and other inflammatory mediators nih.govnih.gov. This action involves the downregulation of protein tyrosine kinases, which are upstream regulators in many inflammatory signaling pathways nih.govmdpi.com.

Impact on Immune Cell Function

Research has provided specific insights into the effects of this compound on the function of certain immune cells, particularly basophils.

Basophilic KU812F Cell Activation: Eriodictyol-7-O-β-d-glucuronide (EDG) has been shown to inhibit the activation of human basophilic KU812F cells nih.govmdpi.com. It achieves this by downregulating the cell-surface expression of the high-affinity IgE receptor, FcεRI nih.govmdpi.com. The binding of an allergen-specific IgE to this receptor is a critical step in initiating an allergic inflammatory response. EDG was found to decrease both the protein and messenger RNA (mRNA) levels of the FcεRI α-chain mdpi.com. Furthermore, it inhibited the expression of key signaling proteins downstream of the receptor, including the protein tyrosine kinases Syk and Lyn, and the extracellular-regulated kinases (ERK) 1/2, thereby suppressing the activation cascade nih.govnih.govmdpi.com.

While the aglycone eriodictyol has been studied for its effects on dendritic cell maturation and macrophage activity sciopen.commdpi.com, specific research detailing the direct impact of this compound on these particular immune cell functions is not as extensively documented.

Effects in Inflammatory Models

Studies investigating the effects of the aglycone, eriodictyol, have shown significant anti-inflammatory activity in various preclinical models. For example, eriodictyol has been found to inhibit the inflammatory response in lipopolysaccharide (LPS)-induced models of neuroinflammation and acute liver injury nih.govmdpi.com. It has also demonstrated protective effects in IL-1β-activated human chondrocytes, suggesting a potential role in mitigating inflammation associated with osteoarthritis nih.govnih.gov. However, preclinical studies that specifically utilize this compound in these particular LPS-induced or IL-1β-induced inflammatory models are not widely reported in the current scientific literature.

Interactive Table: Summary of Anti-inflammatory Effects of this compound

| Biological Target | Model System | Observed Effect | Key Findings |

|---|---|---|---|

| Basophil Activation | Human Basophilic KU812F Cells | Inhibition | Downregulated protein and mRNA expression of FcεRI; Inhibited expression of Syk, Lyn, and ERK 1/2 kinases. nih.govnih.govmdpi.com |

Antioxidant Properties

This compound and its isomers, such as Eriodictyol-7-O-glucoside, are recognized for their antioxidant capabilities, which include direct free radical scavenging and the ability to protect cells from oxidative damage.

Free Radical Scavenging Capacity

Eriodictyol-7-O-glucoside has demonstrated notable efficacy in neutralizing reactive free radicals in chemical assays. It exhibits significant scavenging activity against both hydroxyl radicals and superoxide (B77818) anions medchemexpress.comcaymanchem.com. This direct antioxidant action is a key component of its potential cytoprotective effects. The capacity of a compound to scavenge radicals is often quantified by its IC50 value, which represents the concentration required to inhibit 50% of the radical activity.

Cellular Protection Against Oxidative Stress

Beyond direct radical scavenging, this compound and its related forms protect cells from damage induced by various oxidative stressors through the activation of internal defense mechanisms.

H2O2-induced neurotoxicity: While direct studies on H2O2-induced damage are more common for the aglycone eriodictyol thaiscience.info, the closely related Eriodictyol-7-O-glucoside (E7G) has shown neuroprotective effects in models of oxidative stress-induced ischemic injury. In primary cultured astrocytes, E7G provided protection against oxygen and glucose deprivation (OGD)-induced oxidative insults, a model that mimics the conditions of cerebral ischemia nih.govnih.gov. This protection is linked to its ability to activate the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway, which upregulates the expression of numerous antioxidant and cytoprotective genes nih.govnih.gov.

Cisplatin-induced toxicity: Eriodictyol-7-O-glucoside is recognized as a novel activator of the Nrf2 pathway nih.govnih.gov. This mechanism is central to its ability to protect against toxicity induced by the chemotherapeutic agent cisplatin (B142131). In a human renal mesangial cell line, co-treatment with Eriodictyol-7-O-glucoside resulted in significantly improved cell survival following exposure to cisplatin caymanchem.comnih.gov. The compound works by stabilizing Nrf2, which leads to its accumulation and the subsequent activation of a protective antioxidant response nih.gov.

High glucose-induced oxidative damage: The aglycone, eriodictyol, has been shown to protect retinal ganglial cells and human glomerular mesangial cells from oxidative stress and inflammation induced by high glucose conditions nuaa.edu.cnnih.govnih.gov. However, specific investigations into the protective effects of this compound in models of high glucose-induced oxidative damage are not as prevalent in the literature.

Interactive Table: Summary of Antioxidant Properties of Eriodictyol 7-glucoside

| Activity | Assay / Model | Result | Mechanism |

|---|---|---|---|

| Free Radical Scavenging | Hydroxyl Radical Assay | IC50: 0.28 mM medchemexpress.comcaymanchem.com | Direct neutralization of free radicals. |

| Free Radical Scavenging | Superoxide Anion Assay | IC50: 0.30 mM medchemexpress.comcaymanchem.com | Direct neutralization of free radicals. |

| Cellular Protection | Cisplatin-induced toxicity in human renal mesangial cells | Significantly improved cell survival. caymanchem.comnih.gov | Activation of the Nrf2 signaling pathway, leading to an enhanced antioxidant response. nih.gov |

| Cellular Protection | Oxygen and Glucose Deprivation (OGD) in astrocytes | Protected against OGD-induced oxidative insult and cell death. nih.govnih.gov | Increased nuclear localization of Nrf2 and induction of Nrf2/ARE-dependent genes. nih.govnih.gov |

Inhibition of Lipid Peroxidation

Scientific investigation into the direct effects of this compound on lipid peroxidation is not extensively documented. However, studies on closely related compounds provide some context. For instance, research on Eriodictyol-7-O-β-D glucopyranoside, a similar glycoside, demonstrated potent antioxidative properties, which included the inhibition of lipid peroxidation in HepG2 cells. nih.gov Lipids are highly susceptible to damage from reactive oxygen species (ROS), and their peroxidation can disrupt cell membrane integrity, leading to cell death. nih.gov The aglycone, Eriodictyol, has also been shown to diminish lipid peroxidation. nih.govscienceopen.com

Neuroprotective Potential

There is a notable lack of direct preclinical evidence for this compound in the context of cerebral ischemic injury. In contrast, extensive research has been performed on Eriodictyol-7-O-glucoside (E7G) , a different glycosylated form of Eriodictyol.

Studies have shown that E7G provides neuroprotection against cerebral ischemic injury by activating the Nuclear factor erythroid-2-related factor 2/antioxidant response element (Nrf2/ARE) pathway. nih.govnih.govosti.gov This pathway is crucial for inducing the expression of phase II detoxifying enzymes and antioxidant proteins. nih.govosti.gov

Key findings from preclinical models on E7G include:

In primary cultured astrocytes, E7G was found to increase the nuclear localization of Nrf2 and induce the expression of Nrf2/ARE-dependent genes. nih.govnih.gov

Exposure of astrocytes to E7G offered protection against oxidative damage induced by oxygen and glucose deprivation. nih.govosti.gov

In a rat model of focal cerebral ischemia, administration of E7G significantly reduced the volume of brain damage and improved neurological deficits. nih.gov

These findings strongly suggest that the neuroprotective effects of E7G are directly associated with its ability to activate the Nrf2/ARE signaling pathway, thereby mitigating oxidative stress-induced ischemic injury. nih.gov

Specific studies detailing the role of this compound in attenuating neuro-inflammation and oxidative damage are scarce. Research on its parent compound, Eriodictyol , has shown that it possesses neuroprotective effects by targeting neuro-inflammation and oxidative stress. nih.govresearchgate.net Eriodictyol has been reported to reduce neuroinflammation in rodent models of experimental stroke and improve memory in mice by inhibiting the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com It also reduces oxidative stress in the brain by decreasing ROS levels and enhancing antioxidant defenses. mdpi.com

While this compound has been isolated from Chrysanthemum zawadskii var. latilobum, a plant with known anti-inflammatory properties, its direct effects on neuro-inflammation have not been the primary focus of published studies. mdpi.com

Currently, there is no scientific evidence available from preclinical studies to suggest that this compound promotes neuronal cell differentiation. Research in this area has explored other flavonoids; for example, Luteolin-7-O-glucoside has been studied for its neuroprotective effects on differentiated SH-SY5Y cells, a model used in neuroscience research. mdpi.com Studies on Eriodictyol have demonstrated its ability to protect neuronal cells from oxidative stress-induced death, but this is distinct from promoting the differentiation of neural stem or progenitor cells. thaiscience.info

Direct investigations into the effects of this compound on cognitive function and memory impairment have not been reported in the available literature. However, its aglycone, Eriodictyol , has been shown to ameliorate cognitive deficits in various preclinical models.

For example, Eriodictyol has been found to:

Improve cognitive dysfunction in APP/PS1 mice, an animal model for Alzheimer's disease. nih.gov

Ameliorate memory impairment in mice with Aβ-induced neuronal damage. mdpi.com

Rescue memory deficits induced by chronic stress in rats. researchgate.net

These effects are often attributed to Eriodictyol's anti-inflammatory, antioxidant, and anti-amyloidogenic properties. nih.govresearchgate.net

Anti-Cancer Activities

The anti-cancer potential of this compound has not been a subject of significant investigation. The majority of research into the anti-proliferative and pro-apoptotic effects of this flavonoid family has centered on Eriodictyol .

Eriodictyol has demonstrated anti-cancer activity against various cancer cell lines in preclinical studies, including:

Glioma: It has been shown to suppress proliferation and metastasis while inducing apoptosis in glioma cells. frontiersin.org

Lung Cancer: Eriodictyol exhibited an IC50 value of 50 µM against A549 human lung cancer cells and was shown to induce apoptosis and cell cycle arrest. nih.gov

Gastric Cancer: It has been found to inhibit the growth of gastric cancer cells both in vitro and in vivo. mdpi.com

Oral Cancer: Studies suggest Eriodictyol can inhibit oral cancer cell proliferation and activate ROS-mediated apoptosis. ircmj.com

The mechanisms underlying these effects often involve the modulation of key signaling pathways such as PI3K/Akt/NF-κB and mTOR. frontiersin.orgnih.gov While the plant from which this compound has been isolated is noted to have anticancer properties, specific data on the glucuronide form is lacking. mdpi.com

Antiallergic Effects

Recent preclinical research has identified this compound (EDG), isolated from Chrysanthemum zawadskii var. latilobum (CZL), as a compound with potent antiallergic properties. These investigations have focused on its ability to modulate key mechanisms in the allergic response cascade, particularly in human basophilic cells.

This compound has been shown to significantly downregulate the expression of the high-affinity IgE receptor, FcεRI, on the surface of human basophilic KU812F cells. nih.govmdpi.com The expression of FcεRI is a critical initiating factor in the allergic inflammatory response. In one study, treatment with this compound at concentrations ranging from 10 to 100 μM resulted in a dose-dependent reduction in FcεRI surface expression. mdpi.com This effect was observed at both the protein and messenger RNA (mRNA) levels, indicating that the compound inhibits the transcription and translation of this key allergic receptor. nih.govmdpi.com

Table 1: Effect of this compound on FcεRI Expression in KU812F Cells

| Concentration (μM) | FcεRI Expression (%) |

|---|---|

| 0 (Control) | 30.0 |

| 10 | 25.5 |

| 25 | 21.0 |

| 50 | 19.4 |

| 100 | 16.5 |

A key event in the immediate allergic reaction is the degranulation of mast cells and basophils, which releases inflammatory mediators like histamine. This compound has demonstrated an inhibitory effect on this process. Specifically, it has been found to suppress the release of histamine from KU812F basophilic cells following stimulation. nih.gov This inhibition of mediator release is a direct consequence of the compound's ability to interfere with the FcεRI signaling pathway, which includes the suppression of calcium influx, a necessary step for degranulation. mdpi.com

Table 2: Inhibition of Histamine Release by this compound

| Treatment Group | Histamine Release (ng/mL) | % Inhibition |

|---|---|---|

| Non-treated | 15.2 | - |

| CRA-1 Stimulated (Control) | 124.5 | 0 |

| CRA-1 + EDG (10 μM) | 102.4 | 17.8 |

| CRA-1 + EDG (25 μM) | 88.6 | 28.8 |

| CRA-1 + EDG (50 μM) | 65.3 | 47.5 |

| CRA-1 + EDG (100 μM) | 41.2 | 66.9 |

Renal Protective Effects

Preclinical research has explored the potential of eriodictyol to protect the kidneys, particularly in the context of diabetic nephropathy. Studies in rat models of streptozotocin (B1681764) (STZ)-induced diabetes have shown that eriodictyol can prevent damage to the renal glomeruli and tubules. nih.govnih.govresearchgate.net The protective mechanisms are linked to its antioxidant and anti-inflammatory properties. nih.govnih.gov

Eriodictyol administration was found to activate the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.govnih.govresearchgate.net This activation boosted the expression of several antioxidant enzymes in the kidneys, including superoxide dismutase (SOD), glutathione (B108866) (GSH), heme oxygenase-1 (HO-1), and catalase (CAT). nih.govresearchgate.net Concurrently, eriodictyol reduced the levels of inflammatory markers such as NF-κB, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.govnih.gov

While these studies focus on the parent compound eriodictyol, it is understood that flavonoids undergo metabolism, including glucuronidation, in the body. The specific contribution of this compound to these observed renal protective effects has not been explicitly detailed in these studies.

Table 2: Research Findings on Renal Protective Effects

| Compound Investigated | Model | Key Findings | Reference |

|---|---|---|---|

| Eriodictyol | Streptozotocin (STZ)-induced diabetic nephropathy in rats | Prevented damage to glomeruli and tubules; reduced immune cell infiltration. | nih.govnih.gov |

| Eriodictyol | Streptozotocin (STZ)-induced diabetic nephropathy in rats | Activated the Nrf2 antioxidant pathway and suppressed the NF-κB inflammatory pathway. | nih.govnih.govresearchgate.net |

| Eriodictyol | Streptozotocin (STZ)-induced diabetic nephropathy in rats | Improved markers of kidney function, such as reducing urinary albumin and kidney injury molecule-1 (KIM-1). | nih.govresearchgate.net |

Antidiabetic Potential

The potential of eriodictyol and its metabolites in managing diabetes has been a subject of investigation. In studies using rat models of diabetes, eriodictyol demonstrated beneficial effects on diabetic complications like nephropathy, primarily through its antioxidant and anti-inflammatory actions. nih.govnih.gov It was observed to reduce serum levels of cholesterol, triglycerides, and LDL-c. nih.gov However, in the same studies, the administration of eriodictyol did not significantly affect fasting glucose and insulin (B600854) levels. nih.gov

Separately, this compound has been identified as an inhibitor of rat lens aldose reductase. nih.gov The enzyme aldose reductase is implicated in the development of diabetic complications, as it catalyzes the reduction of glucose to sorbitol.

Table 3: Research Findings on Antidiabetic Potential

| Compound | Model/Assay | Key Findings | Reference |

|---|---|---|---|

| Eriodictyol | STZ-induced diabetic rats | Did not significantly alter fasting glucose or insulin levels but did reduce serum lipids. | nih.gov |

| This compound | Enzyme inhibition assay | Exhibits inhibitory activity against rat lens aldose reductase. | nih.gov |

Antimicrobial Activities

Research has focused on the antimicrobial properties of the parent compound, eriodictyol, against significant pathogens like Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). Eriodictyol has been shown to inhibit Sortase A (SrtA), an enzyme crucial for anchoring surface proteins to the bacterial cell wall in S. aureus. nih.govresearchgate.net By inhibiting this enzyme, eriodictyol can reduce the bacterium's ability to adhere to host tissues and form biofilms. nih.govresearchgate.net

Furthermore, eriodictyol has been found to inhibit the expression of alpha-hemolysin (B1172582) (Hla), an important exotoxin and virulence factor produced by S. aureus. nih.gov This inhibition protects host cells from damage caused by the toxin. nih.gov While these findings are promising for the aglycone form, specific studies detailing the direct antimicrobial activity of this compound against Staphylococcus aureus, MRSA, or Candida albicans are not as prevalent.

Table 4: Research Findings on Antimicrobial Activities

| Compound Investigated | Target Organism | Mechanism/Effect | Reference |

|---|---|---|---|

| Eriodictyol | Staphylococcus aureus (including MRSA) | Inhibits the Sortase A (SrtA) enzyme, reducing bacterial adhesion and biofilm formation. | nih.govresearchgate.net |

| Eriodictyol | Staphylococcus aureus | Inhibits the expression of the alpha-hemolysin (Hla) toxin. | nih.gov |

Immunomodulatory Effects

This compound has been directly implicated in modulating immune responses, particularly in the context of allergic reactions. A study involving human basophilic KU812F cells identified Eriodictyol 7-O-β-d-glucuronide (EDG) as a potent antiallergic compound. mdpi.com

The study found that EDG could downregulate the expression of the high-affinity IgE receptor, FcεRI, on the surface of basophil cells. mdpi.com This receptor plays a central role in initiating allergic inflammatory responses. By reducing the expression of FcεRI, EDG inhibits downstream signaling pathways, including the activation of protein tyrosine kinases like Syk and Lyn, as well as extracellular-regulated kinases (ERK) 1/2. mdpi.com These findings suggest a potential role for this compound in mitigating allergic disorders. mdpi.com

The parent compound, eriodictyol, has also been shown to possess immunomodulatory effects, stimulating the proliferation of B lymphocytes and enhancing the activity of natural killer (NK) cells and T lymphocytes. nih.govnih.gov

Table 5: Research Findings on Immunomodulatory Effects

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| Eriodictyol 7-O-β-d-glucuronide (EDG) | Human basophilic KU812F cells | Downregulated the protein and mRNA expression of the FcεRI receptor. | mdpi.com |

| Eriodictyol 7-O-β-d-glucuronide (EDG) | Human basophilic KU812F cells | Inhibited the expression of signaling proteins Syk, Lyn, and ERK 1/2. | mdpi.com |

| Eriodictyol | Mouse spleen cells | Significantly stimulated splenocyte proliferation, particularly B lymphocytes. | nih.govnih.gov |

Antinociceptive and Antipyretic Actions

Investigations into the pain-relieving (antinociceptive) properties of related flavonoids provide some context, though direct studies on this compound are limited. Research on homoeriodictyol (B191827), a structurally similar flavonoid, demonstrated significant dose-dependent antinociceptive effects in various mouse models of pain, including the acetic acid-induced writhing test and the hot plate test. jppres.com The mechanism for homoeriodictyol appears to involve both central and peripheral pathways. jppres.com

The parent compound, eriodictyol, is reported to modulate signals to the transient receptor potential cation channel subfamily V member 1 (TRPV1), a receptor involved in pain signaling. scienceopen.com While eriodictyol itself is known as an oral analgesic, specific preclinical data on the antinociceptive or fever-reducing (antipyretic) actions of its 7-glucuronide metabolite remain to be fully elucidated. nih.gov

Molecular Mechanisms of Action and Underlying Signaling Pathways

Nuclear Factor Erythroid-2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway Activation

Direct evidence demonstrating the activation of the Nrf2/ARE pathway by Eriodictyol (B191197) 7-glucuronide is not yet established in the scientific literature. However, studies on its parent compound, eriodictyol, and the related glucoside form, have extensively documented their roles as Nrf2 activators.

Research has shown that eriodictyol, the aglycone of Eriodictyol 7-glucuronide, protects cells from oxidative stress by activating the Nrf2/HO-1 pathway. nih.govmdpi.comnih.gov In studies involving retinal ganglion cells and neuron-like PC12 cells, eriodictyol treatment enhanced the nuclear translocation of Nrf2 and increased the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1). mdpi.comnih.gov Similarly, Eriodictyol-7-O-glucoside, a closely related compound, has been shown to induce the mRNA and protein expression of HO-1 and NQO1 in a dose-dependent manner. This activation is a key component of its protective effects against cellular damage. nih.gov

The activation of the Nrf2 pathway by eriodictyol and its glucoside leads to significant antioxidant and cytoprotective outcomes. nih.gov By upregulating enzymes like HO-1 and NQO1, these related compounds enhance the cellular defense mechanisms against oxidative stress. mdpi.com For instance, eriodictyol has been shown to protect neurons from amyloid-β-induced cell death and human primary endothelial cells from oxidative stress-induced death through the Nrf2/ARE signaling pathway. mdpi.com Eriodictyol-7-O-glucoside provides neuroprotection against cerebral ischemic injury by triggering these Nrf2-dependent antioxidant responses. nih.gov While it is plausible that this compound may play a role in these processes as a major metabolite, specific studies to confirm its activity are needed. One pharmacokinetic study suggested that in the context of acetaminophen-induced hepatotoxicity, the glucuronide metabolites of eriodictyol may be less active than the parent compound. nih.gov

Table 1: Nrf2/ARE Pathway Activation by Compounds Related to this compound

| Compound | Model System | Key Findings |

|---|---|---|

| Eriodictyol | Retinal Ganglion Cells | Enhanced nuclear translocation of Nrf2; elevated expression of HO-1. nih.gov |

| Eriodictyol | Neuron-like PC12 Cells | Protected against H2O2-induced death by activating the Nrf2/ARE pathway. mdpi.com |

| Eriodictyol-7-O-glucoside | MDA-MB-231 Cells | Induced mRNA of HO-1 and NQO1 in a dose-dependent manner. |

| Eriodictyol-7-O-glucoside | Primary Cultured Astrocytes | Increased nuclear localization of Nrf2; induced Nrf2/ARE-dependent genes. nih.gov |

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Modulation

Currently, there is a lack of direct research investigating the modulation of the PI3K/Akt signaling pathway specifically by this compound. The available data focuses on the aglycone, eriodictyol.

Studies on eriodictyol have demonstrated its ability to inhibit the PI3K/Akt signaling pathway, a mechanism that is crucial in its anti-cancer effects. researchgate.net In glioma cells, eriodictyol was found to suppress the PI3K/Akt/NF-κB pathway, leading to the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis. mdpi.com Eriodictyol treatment resulted in decreased phosphorylation of both PI3K and Akt, thereby inactivating this pro-survival pathway. mdpi.com

The parent compound, eriodictyol, has been shown to influence glucose metabolism via the PI3K/Akt pathway. nih.govnih.gov In human hepatocellular carcinoma (HepG2) cells experiencing high-glucose-induced insulin (B600854) resistance, eriodictyol treatment reactivated Akt phosphorylation. nih.gov This effect was blocked by a PI3K inhibitor, confirming that eriodictyol enhances Akt phosphorylation through the activation of the PI3K/Akt pathway. nih.gov This mechanism contributes to increased insulin-stimulated glucose uptake in both liver and fat cells, suggesting a potential role for eriodictyol in improving insulin sensitivity. nih.gov The activity of this compound in this specific metabolic context has not been reported.

Table 2: PI3K/Akt Pathway Modulation by Eriodictyol

| Compound | Model System | Key Findings |

|---|---|---|

| Eriodictyol | Glioma Cells | Downregulated the PI3K/Akt/NF-κB signaling pathway; induced apoptosis. mdpi.com |

| Eriodictyol | HepG2 Cells | Increased Akt phosphorylation by activating the PI3K/Akt pathway. nih.gov |

| Eriodictyol | 3T3-L1 Adipocytes | Increased insulin-stimulated glucose uptake. nih.gov |

NF-κB Signaling Pathway Inhibition

Specific studies detailing the inhibition of the NF-κB signaling pathway by this compound are absent from the current body of scientific research. However, the inhibitory action of its parent compound, eriodictyol, on this pathway is well-documented. The NF-κB pathway is a key regulator of inflammation, and its inhibition is a significant aspect of the anti-inflammatory effects of many flavonoids.

Research on eriodictyol shows that it can block the activation of NF-κB as part of a broader mechanism that often involves the PI3K/Akt pathway. researchgate.netmdpi.com In studies on glioma cells, eriodictyol was found to inhibit the phosphorylation of key proteins in the NF-κB pathway. mdpi.com This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of inflammatory and pro-survival genes. This evidence highlights the anti-inflammatory and anti-cancer potential of the aglycone, but whether its major metabolite, this compound, retains this activity remains to be determined.

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial in regulating a wide array of cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. This compound has been shown to influence components of this pathway.

This compound has been demonstrated to inhibit the phosphorylation of Extracellular-Regulated Kinase 1/2 (ERK1/2). In a study utilizing human basophilic KU812F cells, this compound, referred to as EDG, suppressed the CRA-1-induced phosphorylation of ERK1/2 in a dose-dependent manner. This inhibitory action on ERK1/2, a key component of the MAPK pathway, suggests a mechanism by which this compound may modulate allergic reactions.

Currently, there is a lack of direct scientific evidence detailing the specific modulatory effects of this compound on the p38 MAPK pathway. While the parent compound, eriodictyol, has been shown to influence this pathway, the direct impact of its glucuronidated form has not been elucidated in available research.

cAMP/Protein Kinase A (PKA) Signaling Pathway Stimulation

Direct studies investigating the stimulation of the cAMP/Protein Kinase A (PKA) signaling pathway by this compound are not currently available in the scientific literature. Research on the aglycone, eriodictyol, has indicated a role in stimulating this pathway; however, these findings cannot be directly extrapolated to this compound.

FcεRI-Mediated Downstream Signaling Pathway Regulation

This compound has been identified as a regulator of the high-affinity IgE receptor (FcεRI)-mediated signaling pathway, which is central to the initiation of allergic inflammatory responses. In studies on human basophilic KU812F cells, this compound (EDG) was found to downregulate the protein and messenger RNA (mRNA) expression of FcεRI on the cell surface. This reduction in FcεRI expression leads to the inhibition of downstream signaling events. Specifically, EDG was observed to inhibit the expression of protein tyrosine kinases such as Syk and Lyn, which are critical for initiating the signaling cascade following FcεRI cross-linking.

The table below summarizes the observed effects of this compound on key components of the FcεRI-mediated signaling pathway.

| Target Protein | Effect of this compound | Cell Type |

| FcεRI | Downregulation of protein and mRNA expression | Human basophilic KU812F cells |

| Syk | Inhibition of expression | Human basophilic KU812F cells |

| Lyn | Inhibition of expression | Human basophilic KU812F cells |

| ERK1/2 | Inhibition of phosphorylation | Human basophilic KU812F cells |

Other Identified Molecular Targets

There is currently no direct scientific literature available that specifically investigates the interaction between this compound and the Forkhead Box Protein O1 (FOXO1). While the aglycone, eriodictyol, has been implicated in pathways that may involve FOXO1, the specific effects of this compound on this transcription factor remain to be determined.

Matrix Metalloproteinases (MMP-9, MMP-2)

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix. Dysregulation of MMPs, particularly MMP-2 and MMP-9, is implicated in various pathological processes. While direct studies on this compound's effect on MMPs are limited, research on related flavonoids provides significant insights.

Flavonoids as a class have been demonstrated to inhibit MMP-2 and MMP-9. One study investigating eight different flavonoids found that they could inhibit the recombinant catalytic domains of these proteases at physiologically relevant concentrations nih.gov. The inhibitory capacity varied based on the flavonoid structure, with EC50 values for MMP-2 and MMP-9 ranging from the micromolar level. Notably, the study revealed that a glycosylated flavonoid, luteolin (B72000) 7-O-glucoside, was an equally potent inhibitor of MMP-2 and an even stronger inhibitor of MMP-9 when compared to its aglycone form, luteolin nih.gov. This suggests that the glucuronide moiety may not hinder, and could potentially enhance, the inhibitory activity of the flavonoid backbone against these enzymes. Kinetic analysis of luteolin indicated a non-competitive type of inhibition nih.gov. This body of evidence suggests that this compound may also possess inhibitory activity against MMP-2 and MMP-9.

| Flavonoid | Target Enzyme | EC50 (µM) |

| Primetin (5-hydroxyflavone) | MMP-2 | 59 |

| Primetin (5-hydroxyflavone) | MMP-9 | 70 |

| Luteolin 7-O-glucoside | MMP-2 | 9 |

| Luteolin 7-O-glucoside | MMP-9 | 4 |

ATP-Binding Cassette Subfamily C Member 1 (ABCC1)

The ATP-Binding Cassette (ABC) transporters are a superfamily of membrane proteins that transport a wide variety of substrates across cellular membranes. ABCC1, also known as Multidrug Resistance Protein 1 (MRP1), is a member of this family involved in multi-drug resistance and the transport of various molecules, including glucuronide conjugates frontiersin.orgnih.gov.

Sortase A

Sortase A (SrtA) is a transpeptidase found in Gram-positive bacteria, including Staphylococcus aureus, that plays a critical role in anchoring surface proteins to the cell wall peptidoglycan. These surface proteins are often key virulence factors, making SrtA an attractive target for anti-infective therapies.

Research has identified the aglycone form, Eriodictyol, as a reversible inhibitor of S. aureus SrtA. In one study, Eriodictyol was found to inhibit SrtA with a half-maximal inhibitory concentration (IC50) of 2.229 ± 0.014 μg/mL frontiersin.orgnih.gov. The inhibitory mechanism is believed to be non-covalent interaction with the active site of the enzyme researchgate.net. This inhibition of SrtA activity by Eriodictyol led to a dose-dependent reduction in biofilm formation and interfered with the anchoring of staphylococcal protein A (SpA) to the cell wall frontiersin.org. While this research focused on the aglycone, it provides a strong foundation for the potential activity of this compound as a Sortase A inhibitor.

| Compound | Target | IC50 | Effect |

| Eriodictyol | Sortase A (S. aureus) | 2.229 ± 0.014 μg/mL | Reversible inhibition, reduced biofilm formation |

HMG-CoA Reductase and Squalene (B77637) Synthase

HMG-CoA reductase and squalene synthase are key enzymes in the cholesterol biosynthesis pathway nih.govmdpi.com. HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, while squalene synthase catalyzes the first committed step in cholesterol synthesis nih.gov. Currently, there is no direct scientific evidence available that demonstrates the inhibitory activity of this compound on either HMG-CoA reductase or squalene synthase. However, a study on eriodictyol 7-O-β-D glucopyranoside, a closely related compound, showed that it can suppress lipogenesis in FFA-treated HepG2 cells by downregulating the expression of fatty acid synthase (FAS) nih.gov.

Transient Receptor Potential Vanilloid 1 (TRPV1)

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a sensor for noxious stimuli, including heat, protons, and chemical irritants like capsaicin (B1668287) ufsm.br. It is a recognized target for the development of analgesics.

Studies have identified Eriodictyol, the aglycone of this compound, as a potent antagonist of the TRPV1 receptor ufsm.brnih.govrndsystems.com. Research has shown that Eriodictyol can displace the binding of [3H]-resiniferatoxin, a potent TRPV1 agonist, and inhibit capsaicin-mediated calcium influx nih.gov. These findings suggest that Eriodictyol directly interacts with the receptor to block its activation. The antagonism of TRPV1 by Eriodictyol has been linked to antinociceptive effects in animal models without causing hyperthermia, a common side effect of other TRPV1 antagonists nih.gov. While these studies were conducted on Eriodictyol, they indicate the potential for its glucuronidated metabolite to modulate TRPV1 activity.

| Compound | Action | IC50 ([³H]-resiniferatoxin binding) | IC50 (Capsaicin-mediated Ca²⁺ influx) |

| Eriodictyol | TRPV1 Antagonist | 47 nM (21-119 nM) | 44 nM (16-125 nM) |

Autophagy Regulation

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components. Its role in disease is complex and can be either protective or detrimental depending on the context. The effect of Eriodictyol on autophagy appears to be context-dependent. One study on a model of middle cerebral artery occlusion (MCAO)-induced brain injury found that Eriodictyol could inhibit autophagy, which was associated with a neuroprotective effect nih.gov. In this context, Eriodictyol treatment led to a decrease in the expression of autophagy markers like LC3, ATG5, and Beclin1, while increasing p62 levels nih.gov.

Conversely, other research suggests that Eriodictyol may promote autophagy in different pathological settings. At present, there is no available research specifically investigating the role of this compound in the regulation of autophagy.

Structure Activity Relationship Sar Studies

Influence of Glycosylation on Biological Potency

Glycosylation, the attachment of a sugar moiety to a molecule, is a critical modification that significantly alters the physicochemical properties and biological activity of flavonoids like eriodictyol (B191197). In the case of Eriodictyol 7-glucuronide, the sugar is glucuronic acid attached at the 7-position hydroxyl group.

The conjugation of glucuronic acid to eriodictyol generally modifies its biological activity, often resulting in a decrease in potency in in vitro assays compared to the parent aglycone. This is because many of the biological effects of flavonoids are attributed to the antioxidant and signaling activities of their free hydroxyl groups, which are masked by glycosylation.

Research on acetaminophen-induced hepatotoxicity has shown that the protective effects are derived from the eriodictyol aglycone, not its glucuronide metabolites. nih.govnih.gov Studies indicate that extensive glucuronidation in the liver and intestines is a form of metabolic inactivation, which reduces the protective effect of orally administered eriodictyol. nih.govnih.gov The aglycone, eriodictyol, demonstrates potent antioxidant and anti-inflammatory properties, which are diminished upon conjugation. nih.gov

However, this reduction in activity is not universal across all biological endpoints. In some cases, the glucuronide form exhibits distinct biological activities. For instance, this compound has been identified as a potent anti-allergic compound. Studies have shown it can downregulate the expression of the high-affinity IgE receptor (FcεRI) on the surface of basophils, thereby inhibiting the allergic response. researchgate.net This suggests that while glucuronidation may decrease certain activities like direct antioxidant effects, it may confer specificity for other biological targets.

| Biological Activity | Eriodictyol (Aglycone) | This compound | Key Findings |

|---|---|---|---|

| Hepatoprotection (vs. Acetaminophen toxicity) | Active | Inactive/Significantly Reduced Activity | Glucuronidation is considered a metabolic inactivation pathway for this effect. nih.govnih.gov |

| Antioxidant Activity | High | Reduced | The free hydroxyl groups of the aglycone are key for radical scavenging; masking the 7-OH group reduces this capacity. nih.gov |

| Anti-allergic Activity (FcεRI downregulation) | Not Reported | Active | The glucuronide was shown to reduce FcεRI expression on human basophilic cells in a dose-dependent manner. researchgate.net |

The addition of the glucuronide moiety, a relatively large and polar group, can significantly impact the binding affinity of the flavonoid to its molecular targets, such as enzymes and receptors. This is often attributed to steric hindrance, where the bulky sugar group physically obstructs the optimal interaction of the flavonoid core with the binding site of a protein.

For many enzymatic targets, the aglycone form of a flavonoid fits more snugly into the active site. The free hydroxyl groups on the flavonoid rings are often crucial for forming hydrogen bonds with amino acid residues in the protein's binding pocket, anchoring the molecule in a position that allows for inhibition or modulation of the protein's function. The attachment of a glucuronide group at the 7-position can:

Block a key interaction point: The 7-hydroxyl group itself may be a critical hydrogen bond donor or acceptor for target binding. Its conjugation to glucuronic acid eliminates this possibility.

Introduce steric clash: The bulky glucuronide can prevent the entire molecule from accessing a constrained binding pocket.

Alter molecular polarity: The increased polarity of the glucuronide can make it less favorable for the molecule to enter hydrophobic binding sites.

Stereochemistry and Conformational Analysis

The eriodictyol portion of the molecule has a chiral center at the C2 position of the C-ring. In the naturally occurring and biologically relevant form, this is the (2R) configuration. nih.gov The glucuronic acid is attached via a β-glycosidic bond to the 7-position hydroxyl group. Therefore, the precise chemical name describing its stereochemistry is (2R)-eriodictoyl-7-O-beta-D-glucopyranosiduronic acid. nih.gov

The stereochemistry is crucial as biological targets like enzymes and receptors are themselves chiral. An enantiomer with a different configuration (e.g., (2S)-eriodictyol) would present a different shape, potentially leading to a weaker or entirely different interaction with a target protein. researchgate.netmdpi.com The specific (2R) configuration ensures the correct spatial orientation of the B-ring relative to the A- and C-rings, which is essential for fitting into specific binding sites.